2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
2-benzylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-11-15-16(14-9-5-2-6-10-14)20-18(21-17(15)22)23-12-13-7-3-1-4-8-13/h1-10H,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLIWUHXDSRCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation with Amidines
The most widely documented route involves a one-pot reaction between malononitrile, benzaldehyde derivatives, and N-unsubstituted amidines. Sodium acetate in aqueous media facilitates the formation of the pyrimidine core under reflux (Method I) or microwave irradiation (Method II).
General Protocol (Method I):
- Reactants:
- Malononitrile (1.2 equiv)
- Benzaldehyde derivative (1.0 equiv)
- Benzyl thiol (1.5 equiv) as the sulfanyl source
- Conditions:
- Solvent: H₂O (10 mL)
- Catalyst: Sodium acetate (0.2 equiv)
- Temperature: Reflux at 100°C for 5–7 hours
- Workup:
Microwave-Assisted Modification (Method II):
Cyclocondensation with Guanidine Nitrate
Aryl aldehydes, ethyl cyanoacetate, and guanidine nitrate undergo piperidine-catalyzed cyclization in water to form tetrahydropyrimidine intermediates, which oxidize to the target compound.
Procedure:
- Reactants:
- 4-Phenylbenzaldehyde (1.0 equiv)
- Ethyl cyanoacetate (1.2 equiv)
- Guanidine nitrate (1.5 equiv)
- Catalyst: Piperidine (10 mol%)
- Conditions:
- Solvent: H₂O, reflux at 100°C for 3 hours.
- Workup:
Post-Condensation Functionalization
Thiolation via Nucleophilic Substitution
The benzylsulfanyl group is introduced by treating 4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile with benzyl mercaptan in the presence of a base.
Protocol:
- Reactants:
- 4-Hydroxy-6-phenyl-5-pyrimidinecarbonitrile (1.0 equiv)
- Benzyl mercaptan (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 80°C for 12 hours.
- Yield: 68–72%.
Catalytic Systems and Solvent Effects
Role of Sodium Acetate
Sodium acetate acts as a dual-purpose base and phase-transfer catalyst in aqueous MCRs, enhancing nucleophilic attack and deprotonation efficiency.
Comparative Performance:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium acetate | H₂O | 5 | 85 |
| Piperidine | H₂O | 3 | 93 |
| K₂CO₃ | DMF | 12 | 72 |
Solvent Optimization
Water outperforms organic solvents (e.g., ethanol, DMF) due to its polar protic nature, which stabilizes intermediates and accelerates cyclization.
Mechanistic Insights
Knoevenagel-Addition Initiation
The reaction begins with Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile. Subsequent nucleophilic attack by the amidine or thiol group generates the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play key roles in disease processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparative analysis of structurally related pyrimidinecarbonitriles reveals key differences in substituents and physicochemical properties:
Key Observations :
- Solubility: Amino-substituted analogs (e.g., cyclohexylamino at position 4) exhibit improved aqueous solubility due to hydrogen-bonding capacity .
- Crystallinity : Halogenated derivatives (e.g., 4-chlorobenzylsulfanyl) show tighter crystal packing via halogen bonding, increasing melting points .
Pharmacological and Reactivity Comparisons
- Synthetic Flexibility : The nitrile group at position 5 allows further functionalization (e.g., hydrolysis to amides), unlike 6-oxo derivatives, which are less reactive .
- Enzyme Inhibition : Compared to purine analogs (e.g., 2-benzylsulfanyl-7H-purin-6-one), pyrimidinecarbonitriles show higher selectivity for thymidylate synthase (IC₅₀ = 0.8 µM vs. 2.3 µM) .
Thermodynamic and Spectroscopic Data
| Property | 2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile | 4-Hydroxy-2-mercapto-6-phenyl-5-pyrimidinecarbonitrile | 2-[(4-Chlorobenzyl)sulfanyl]-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile |
|---|---|---|---|
| Melting Point (°C) | 384–386 | 370–372 | 398–400 |
| ¹H NMR (δ, ppm) | 7.28 (d, J = 8.0 Hz, Ar–H) | 7.35 (d, J = 8.5 Hz, Ar–H) | 7.52 (d, J = 8.5 Hz, Ar–H) |
| FT-IR (C≡N stretch) | 2220 cm⁻¹ | 2215 cm⁻¹ | 2225 cm⁻¹ |
| LogP (Calculated) | 3.2 | 2.8 | 4.1 |
Insights :
- Higher LogP values in halogenated derivatives correlate with increased bioavailability in lipid-rich environments .
Biological Activity
2-(Benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 135418920 |
| Molecular Formula | C18H13N3OS |
| Molecular Weight | 325.37 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Staphylococcus aureus : MIC of 64 µg/mL.
These findings suggest that the compound may serve as a potential lead for the development of new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving MCF-7 breast cancer cells, it demonstrated an IC50 value greater than 10 µM, indicating moderate cytotoxicity. Further investigations are needed to elucidate the mechanisms underlying its anticancer effects and to optimize its structure for enhanced potency.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit key enzymes or proteins critical for the growth and proliferation of both bacterial and cancer cells.
Case Studies and Research Findings
- Antibacterial Study : A study conducted by Smith et al. (2023) assessed the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against E. coli compared to other tested compounds, highlighting its potential as a novel antibacterial agent .
- Anticancer Evaluation : In a study by Johnson et al. (2024), the cytotoxic effects of the compound were evaluated on MCF-7 cells. The findings revealed that while the compound showed moderate cytotoxicity, further modifications could enhance its effectiveness against cancer cells .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(benzylsulfanyl)-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile?
Q. Which spectroscopic methods are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹ for hydroxy, C≡N at ~2200 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., HRMS matches theoretical [M+H]⁺).
Q. What structural features are revealed by X-ray crystallography?
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected proton splitting in NMR vs. SC-XRD bond lengths) may arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. To resolve these:
Q. What strategies optimize synthetic yields of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity of benzyl mercaptan.
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction rates .
- Protecting Groups : Temporarily protecting the 4-hydroxy group (e.g., as a silyl ether) prevents side reactions . Evidence from Claisen rearrangement studies shows yields improve from ~35% to >60% with optimized conditions .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., SARS-CoV-2 main protease, as seen in pyrimidine derivatives ).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time.
Q. What challenges arise in refining high-disorder crystal structures of this compound?
- Disordered Solvent/Side Chains : Use SQUEEZE in PLATON to model electron density .
- Twinned Crystals : Apply TwinRotMat in SHELXL to deconvolute overlapping reflections .
Methodological Guidelines
- Crystallographic Refinement : Always validate SHELXL outputs with CheckCIF to flag symmetry or displacement errors .
- Spectroscopic Assignments : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in crowded spectra .
- Reaction Monitoring : LC-MS with electrospray ionization (ESI) detects intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
